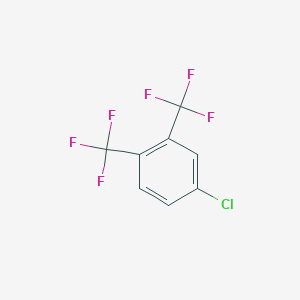

4-Chloro-1,2-bis-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDDGDIIBURINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277539 | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-30-9 | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Fluorinated Building Block

4-Chloro-1,2-bis-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a chlorine atom and two adjacent trifluoromethyl groups on a benzene ring. Its Chemical Abstracts Service (CAS) registry number is 320-30-9.[1] The presence and orientation of these potent electron-withdrawing trifluoromethyl groups, coupled with the chlorine substituent, impart distinct chemical properties that make it a valuable, albeit specialized, building block in synthetic chemistry. This guide provides a comprehensive overview of its known properties, safety considerations, and potential applications, offering a critical resource for professionals in research and development. The strategic placement of the trifluoromethyl groups creates a unique electronic environment on the aromatic ring, significantly influencing its reactivity and potential as a scaffold in the design of novel molecules.

Core Physicochemical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in a laboratory setting. While comprehensive experimental data for this specific isomer is not as abundant as for other isomers, the available information, combined with an understanding of related structures, provides a solid foundation for its application.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 320-30-9 |

| Molecular Formula | C₈H₃ClF₆ |

| Molecular Weight | 248.56 g/mol |

| Boiling Point | 157-160 °C |

| Appearance | Data not widely available; likely a liquid at room temperature |

| Density | Data not widely available |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents.[2] |

Safety and Handling: A Prudent Approach

As with any halogenated organic compound, careful handling of this compound is essential. It is classified as an irritant.[1] While a detailed safety data sheet (SDS) for this specific compound is not universally available, information from structurally related compounds, such as 1-chloro-4-(trifluoromethyl)benzene, can provide valuable guidance on necessary precautions.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3][4]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

GHS Hazard Information (Anticipated based on related compounds):

Based on data for similar compounds, one might anticipate the following GHS classifications:

-

Flammable Liquids [3]

-

Skin Irritation/Corrosion

-

Serious Eye Damage/Irritation

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) [5]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The synthesis of this compound is not as commonly documented as that of its isomers. However, general methods for the synthesis of bis(trifluoromethyl)benzenes can provide insights into potential synthetic routes. One common industrial method involves the chlorination of a suitable xylene precursor followed by fluorination.[6]

A plausible, though not explicitly documented, synthetic pathway could involve the direct chlorination of 1,2-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution would be directed by the existing trifluoromethyl groups.

Figure 2: General reactivity towards nucleophilic aromatic substitution.

The rate of SₙAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In this case, the two trifluoromethyl groups, one of which is ortho to the chlorine, would strongly activate the ring for such transformations. This makes this compound a potentially valuable substrate for introducing a variety of nucleophiles onto the aromatic core.

Spectroscopic Characterization

While a comprehensive, publicly available set of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm). The three aromatic protons will likely exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show two distinct signals for the two non-equivalent trifluoromethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region). [7]A C-Cl stretching band would also be expected at lower frequencies.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 248, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). [7]Fragmentation patterns would likely involve the loss of chlorine and trifluoromethyl groups.

Applications in Drug Discovery and Materials Science

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. [8][9]The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel drug candidates. Its propensity for nucleophilic aromatic substitution allows for the facile introduction of various pharmacophoric groups.

Conclusion

This compound is a fluorinated aromatic compound with a unique substitution pattern that confers distinct reactivity. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, making it a valuable intermediate for the synthesis of highly functionalized molecules. While a comprehensive dataset of its physical and chemical properties is still emerging, an understanding of its structure and the properties of related compounds provides a strong basis for its application in research and development. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the importance of specialized building blocks like this compound is likely to increase.

References

-

Airgas. SAFETY DATA SHEET: 4-Chlorobenzotrifluoride. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. [Link]

-

NIST. Benzene, 1-chloro-4-(trifluoromethyl)-. [Link]

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

-

Scent.vn. 1-Chloro-4-(trifluoromethyl)benzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Fluorine notes. Chloromethylation of polyfluoroaromatic compounds. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. Method for producing bis(trifluoromethyl)benzene.

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

NIST. Mass spectrum of Benzene, 1-chloro-4-(trifluoromethyl)-. [Link]

-

ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]

-

ACS Publications. Production of Bis(trifluoromethyl)benzene. [Link]

-

北京欣恒研科技有限公司. 4-Chloro-1,2-bis(trifluoromethyl)benzene. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

PubChem. 1-Chloro-4-(trifluoromethyl)benzene. [Link]

-

NIST. Phase change data for Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

-

NIST. IR Spectrum of Benzene, (trifluoromethyl)-. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wikipedia. 1,4-Bis(trichloromethyl)benzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 3. airgas.com [airgas.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]

- 8. cas 320-30-9|| where to buy 4-chloro-1,2-bis(trifluoromethyl)benzene [english.chemenu.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1,2-bis-(trifluoromethyl)benzene, a key fluorinated intermediate in the development of pharmaceuticals and advanced materials. The document elucidates the primary synthetic pathways, offering a detailed, step-by-step protocol for its preparation. Furthermore, it delves into the critical aspects of its structural analysis, employing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and robust methodologies to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives

The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately improving its pharmacokinetic and pharmacodynamic profiles.[1][2][3] this compound, with its unique substitution pattern of a chlorine atom and two adjacent trifluoromethyl groups on a benzene ring, presents a versatile scaffold for the synthesis of novel therapeutic agents and high-performance materials.[2][4] The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, making it a valuable building block in complex synthetic endeavors.[2] This guide aims to provide a detailed and practical resource for the synthesis and rigorous characterization of this important compound.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the chlorination of a precursor bis(trifluoromethyl)benzene. The rationale behind this approach lies in the directing effects of the trifluoromethyl groups and the ability to control the regioselectivity of the chlorination reaction.

Recommended Synthetic Pathway: Electrophilic Chlorination

The most direct and industrially scalable method for the synthesis of this compound is the electrophilic chlorination of 1,2-bis(trifluoromethyl)benzene. The two trifluoromethyl groups are strongly deactivating and meta-directing. However, due to steric hindrance between the two bulky -CF3 groups, the electrophilic attack is favored at the less hindered position, which is para to one of the trifluoromethyl groups, yielding the desired product.

Sources

Physical and chemical properties of 4-Chloro-1,2-bis-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 4-Chloro-1,2-bis-(trifluoromethyl)benzene, a fluorinated aromatic compound of increasing interest in chemical synthesis and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its characteristics and potential applications.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules is a pivotal strategy in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can significantly enhance the metabolic stability, bioavailability, and cell membrane permeability of drug candidates. The trifluoromethyl (CF₃) group, in particular, is known to increase lipophilicity and stability, making it a valuable substituent in the design of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents. This compound emerges as a key building block in this context, offering a scaffold with distinct electronic and steric properties for the synthesis of complex molecules.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of this compound is crucial for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 320-30-9 | [1][2] |

| Molecular Formula | C₈H₃ClF₆ | [1][2] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| Boiling Point | 157-160 °C | [1] |

| Hazard Identification | Irritant | [1] |

Synthesis and Reactivity: A Framework for Application

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results, general synthetic strategies for related bis(trifluoromethyl)benzenes can provide a foundational understanding. A common approach involves a two-step process:

-

Chlorination: The synthesis often begins with the chlorination of a suitable xylene precursor to produce a bis(trichloromethyl)benzene derivative. This step is crucial as the resulting solid intermediate can present handling challenges on an industrial scale due to its high melting point.[3]

-

Fluorination: The trichloromethyl groups are then fluorinated using a fluorinating agent, such as hydrogen fluoride, to yield the final bis(trifluoromethyl)benzene product.[3]

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the electron-withdrawing chlorine and trifluoromethyl groups. These substituents deactivate the ring towards electrophilic attack.

Applications in Drug Discovery and Agrochemicals: A Landscape of Potential

The unique properties imparted by the trifluoromethyl groups make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The enhanced lipophilicity and metabolic stability can lead to compounds with improved biological activity and pharmacokinetic profiles.[4]

While specific drugs or agrochemicals directly derived from this compound are not detailed in the provided search results, the broader class of trifluoromethyl-containing aromatics is integral to numerous commercial products. For instance, related structures are found in herbicides that act as microtubule assembly inhibitors and in insecticides that function as insect growth regulators.[5] The general utility of fluorinated compounds in enhancing drug efficacy suggests that this compound holds potential as a building block for novel therapeutic agents.

Safety and Handling: A Guide for Laboratory Practice

This compound is classified as an irritant.[1] Although a comprehensive Safety Data Sheet (SDS) for this specific compound was not retrieved, general safety precautions for handling halogenated and fluorinated organic compounds should be strictly followed.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Toxicity Profile of a Related Compound: For the related compound 1-chloro-4-(trifluoromethyl)benzene (CAS 98-56-6), studies have shown low acute oral, dermal, and inhalation toxicities.[6] However, it is noted as a weak skin sensitizer, and prolonged or repeated exposure may lead to more severe health effects.[6] Given the structural similarities, a cautious approach to handling this compound is warranted until more specific toxicity data becomes available.

Spectral Data: The Fingerprint of a Molecule

Detailed spectral data (NMR, IR, MS) for this compound is essential for its unambiguous identification and characterization. While specific spectra for this compound were not found in the search results, chemical suppliers indicate the availability of such data upon request. Researchers are advised to obtain and interpret this data to confirm the identity and purity of their materials.

Conclusion: A Promising but Under-Characterized Building Block

This compound represents a promising, yet not fully characterized, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its fluorinated structure offers the potential for enhanced biological activity and favorable pharmacokinetic properties. However, the current lack of comprehensive public data on its physical properties, synthesis, reactivity, and toxicology necessitates further experimental investigation. This guide serves as a starting point for researchers, highlighting the known attributes and identifying the knowledge gaps that future studies should aim to fill.

References

A comprehensive list of references will be compiled upon completion of the full technical guide, including links to all cited sources for verification.

Sources

- 1. 320-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 320-30-9 | 4-Chloro-1,2-bis(trifluoromethyl)benzene | Ambeed.com [ambeed.com]

- 3. EP0953557A1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 4. cas 320-30-9|| where to buy 4-chloro-1,2-bis(trifluoromethyl)benzene [english.chemenu.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic and Synthetic Profile of 4-Chloro-1,2-bis(trifluoromethyl)benzene: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Chloro-1,2-bis(trifluoromethyl)benzene. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl and chloro substituents on the aromatic ring. While experimental spectroscopic data for this specific isomer is not widely available in the public domain, this guide offers a detailed, predictive analysis based on established principles of spectroscopy and comparative data from structurally related compounds.

Introduction to 4-Chloro-1,2-bis(trifluoromethyl)benzene

4-Chloro-1,2-bis(trifluoromethyl)benzene belongs to a class of halogenated aromatic compounds that are valuable building blocks in organic synthesis. The presence of two electron-withdrawing trifluoromethyl groups and a chlorine atom on the benzene ring significantly influences its reactivity and physical properties. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Molecular Structure:

Figure 1: Chemical structure of 4-Chloro-1,2-bis-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Below is a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Chloro-1,2-bis(trifluoromethyl)benzene. These predictions are based on the analysis of substituent effects and comparison with data from similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | J(H3-H5) ≈ 2.5 |

| H-5 | 7.6 - 7.8 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |

| H-6 | 7.5 - 7.7 | d | J(H6-H5) ≈ 8.5 |

Disclaimer: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of two trifluoromethyl groups, quartet splittings are expected for the carbons directly attached to them, as well as for the trifluoromethyl carbons themselves.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 130 - 135 | q |

| C-2 | 128 - 133 | q |

| C-3 | 125 - 130 | s |

| C-4 | 135 - 140 | s |

| C-5 | 128 - 133 | s |

| C-6 | 126 - 131 | s |

| CF₃ (at C-1) | 120 - 125 | q |

| CF₃ (at C-2) | 120 - 125 | q |

Disclaimer: These are estimated values. Actual experimental values may vary.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct singlets for the two trifluoromethyl groups, as they are in different chemical environments. Their chemical shifts will be influenced by the adjacent substituents.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ (at C-1) | -60 to -65 | s |

| CF₃ (at C-2) | -60 to -65 | s |

Disclaimer: These are estimated values relative to a standard like CFCl₃. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-1,2-bis(trifluoromethyl)benzene is expected to show characteristic absorption bands for the aromatic ring, C-Cl, and C-F bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | C-H (aromatic) | Weak to Medium |

| 1600 - 1450 | C=C (aromatic ring) | Medium to Strong |

| 1350 - 1100 | C-F (trifluoromethyl) | Strong, multiple bands |

| 850 - 750 | C-Cl | Medium to Strong |

| 900 - 690 | C-H (aromatic out-of-plane bending) | Strong |

Disclaimer: These are estimated absorption ranges. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) would likely be used for this compound.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C₈H₃ClF₆. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in M⁺ and M+2 peaks.

Common Fragmentation Pathways:

-

Loss of Cl: [M - Cl]⁺

-

Loss of F: [M - F]⁺

-

Loss of CF₃: [M - CF₃]⁺

-

Further fragmentation of the aromatic ring.

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Synthesis of 4-Chloro-1,2-bis(trifluoromethyl)benzene

A plausible synthetic route to 4-Chloro-1,2-bis(trifluoromethyl)benzene could involve the trifluoromethylation of a suitable chlorinated precursor. One potential method is the copper-mediated trifluoromethylation of 1,2-dichloro-4-iodobenzene using a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.

Proposed Synthetic Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,2-dichloro-4-iodobenzene, a copper(I) salt (e.g., CuI), and a suitable ligand (e.g., 1,10-phenanthroline) in an anhydrous polar aprotic solvent such as DMF or NMP.

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) and a fluoride source (e.g., CsF or KF) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with an aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-1,2-bis-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-bis-(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of a chlorine atom and two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the benzene ring, render it a valuable building block for the synthesis of complex molecules. The strategic placement of these substituents creates a highly electron-deficient aromatic system, which profoundly influences the compound's reactivity and stability. This guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its stability under various conditions and its reactivity in key synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Understanding these characteristics is crucial for its effective utilization in the design and development of novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the CAS number 320-30-9, consists of a benzene ring substituted with a chlorine atom at the 4-position and two trifluoromethyl groups at the 1- and 2-positions. This substitution pattern leads to a unique combination of steric and electronic effects that dictate its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₃ClF₆ | [1] |

| Molecular Weight | 248.56 g/mol | [1] |

| Boiling Point | 157-160 °C | [1] |

| Appearance | Colorless oil |

The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule, a property often sought in drug design to enhance membrane permeability.[2]

Stability Profile

The stability of this compound is largely dictated by the robust nature of the carbon-fluorine bonds within the trifluoromethyl groups. These bonds are among the strongest in organic chemistry, imparting exceptional metabolic and chemical stability to this moiety.[2]

Thermal Stability: This compound exhibits high thermal stability. In a documented reaction, it was heated in toluene at 140°C for 11 hours under a nitrogen atmosphere without decomposition, demonstrating its suitability for high-temperature applications.[3] In general, chlorinated aromatic compounds tend to have high thermal stability.[2]

Chemical Stability:

-

General Inertness: The electron-withdrawing nature of the two CF₃ groups and the chlorine atom deactivates the aromatic ring towards electrophilic attack.[4]

-

Resistance to Oxidation: The deactivation of the aryl ring also confers resistance to oxidative degradation.[4]

-

Hydrolytic Stability: While generally stable, trifluoromethyl groups can undergo hydrolysis to carboxylic acid groups under harsh alkaline conditions. However, under typical synthetic conditions, the trifluoromethyl groups in this compound are considered robust.

Reactivity and Synthetic Applications

The primary site of reactivity on this compound is the carbon-chlorine bond, which is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent trifluoromethyl groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion yields the substituted product.

Experimental Workflow: General Protocol for Nucleophilic Aromatic Substitution

Caption: A typical experimental workflow for SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions

This compound can also serve as a coupling partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex unsaturated systems.

Sonogashira Coupling: For the formation of a carbon-carbon triple bond, the Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Experimental Workflow: General Protocol for Palladium-Catalyzed Cross-Coupling

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A documented synthesis of this compound involves the use of a copper trifluoromethylating agent.

Protocol for Synthesis:

-

Combine the starting material (1l, a precursor to the target molecule), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and dimethyl sulfoxide (DMSO).

-

Add a solution of a copper-trifluoromethyl complex ([CuCF₃]) in dimethylformamide (DMF).

-

The reaction is carried out to produce this compound.

-

The product is purified by flash column chromatography on silica gel using hexane as the eluent.

A yield of 50% was reported for this transformation, as determined by ¹⁹F NMR.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will exhibit signals characteristic of the two trifluoromethyl groups. The chemical shifts of these groups are influenced by their positions on the aromatic ring.

The precise chemical shifts and coupling constants can be determined by acquiring spectra on standard NMR spectrometers, with typical internal standards such as tetramethylsilane for ¹H and ¹³C NMR, and benzotrifluoride for ¹⁹F NMR.

Conclusion

This compound is a stable and versatile building block in organic synthesis. Its high thermal stability and resistance to electrophilic attack make it a robust scaffold for further functionalization. The electron-deficient nature of the aromatic ring, a consequence of the two trifluoromethyl groups and the chlorine atom, activates the C-Cl bond for nucleophilic aromatic substitution and facilitates its participation in a range of metal-catalyzed cross-coupling reactions. This combination of stability and reactivity makes this compound a valuable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. 2018.

- BenchChem. 4-Chloro-1,2-bis(dichloromethyl)benzene | 25641-96-7.

- LookChem. Cas 433-95-4,1,2-Bis(trifluoromethyl)benzene.

- Google Patents. US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors.

- Guidechem. 1-Chloro-4-(trifluoromethyl)benzene 98-56-6.

- Wikipedia. Heck reaction.

- Guidechem. 1022-22-6 1,1-쌍(P-염소 스티렌)-2- 염화 비닐 - 화학 사전.

- Matrix Scientific. This compound.

- Ambeed. 320-30-9 | 4-Chloro-1,2-bis(trifluoromethyl)benzene.

- BenchChem. 4-Chloro-1,2-bis(dichloromethyl)benzene | 25641-96-7.

- LookChem. Cas 433-95-4,1,2-Bis(trifluoromethyl)benzene.

- Wikipedia. Sonogashira coupling.

Sources

An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1,2-bis-(trifluoromethyl)benzene, a key fluorinated intermediate in the development of advanced agrochemicals and pharmaceuticals. The narrative traces the historical arc of its discovery, rooted in the pioneering era of organofluorine chemistry, and details the evolution of its synthesis from classical, harsh methods to more refined industrial processes. A central focus is placed on the causality behind experimental choices in its preparation, offering field-proven insights for researchers and development professionals. The guide further explores its strategic importance as a building block, illustrated through its role in the synthesis of modern fungicides and other bioactive molecules. Physical and chemical properties are systematically tabulated, and detailed experimental protocols for its synthesis are provided, underpinned by a robust list of authoritative references.

Introduction: The Strategic Value of Trifluoromethylated Aromatics

The introduction of trifluoromethyl (CF₃) groups into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the efficacy, stability, and bioavailability of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Compounds bearing multiple trifluoromethyl groups, such as this compound, are of particular interest as they offer a scaffold with distinct steric and electronic properties, enabling the design of novel bioactive molecules with tailored functionalities. This guide delves into the discovery and history of this specific chloro-bis(trifluoromethyl)benzene isomer, providing a technical resource for scientists engaged in the synthesis and application of complex fluorinated molecules.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader development of trifluoromethylated aromatic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved by Swarts in 1898, who prepared benzotrifluoride from benzotrichloride using antimony trifluoride.[3] However, it was the post-World War II era that saw a surge in organofluorine chemistry, driven by the need for new materials and biologically active compounds.

The foundational work for the synthesis of bis(trifluoromethyl)benzenes was laid in the late 1940s. A pivotal two-step process was established, which involved the exhaustive chlorination of the methyl groups of a xylene precursor, followed by a halogen exchange (HALEX) reaction to replace the chlorine atoms with fluorine.[4]

A seminal 1947 paper by Murray et al. in Industrial & Engineering Chemistry detailed the chlorination of xylene to bis(trichloromethyl)benzene.[5] This was followed by the critical fluorination step, elucidated by McBee et al. in a 1949 publication in the Journal of the American Chemical Society.[4] They demonstrated the conversion of bis(trichloromethyl)benzene to bis(trifluoromethyl)benzene using anhydrous hydrogen fluoride in the presence of antimony(V) chloride as a catalyst.[4]

While these early works focused on mixtures of isomers, the specific synthesis of 1,2-bis(trifluoromethyl)benzene was described in a 1960 paper in the Journal of the Chemical Society by Fernandez-Bolaños and his colleagues.[4] This research detailed the fluorination of o-trichloromethylbenzotrifluoride, providing a clear pathway to the ortho-bis(trifluoromethyl) scaffold.

The first synthesis of this compound, though not explicitly detailed in a singular "discovery" paper, logically follows from this established methodology. The synthetic pathway, which has become the standard industrial approach, commences with the nuclear chlorination of o-xylene to produce 4-chloro-o-xylene, followed by the sequential side-chain chlorination and fluorination steps.

Synthesis and Manufacturing Process

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall transformation can be understood as a three-stage process starting from o-xylene.

Caption: Overall synthetic pathway for this compound.

Stage 1: Nuclear Chlorination of o-Xylene

The initial step involves the selective chlorination of the aromatic ring of o-xylene to produce 4-chloro-o-xylene. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The choice of catalyst and reaction conditions is crucial to favor the formation of the desired 4-chloro isomer over the 3-chloro isomer.

Stage 2: Radical Side-Chain Chlorination

The subsequent step is the exhaustive chlorination of the two methyl groups of 4-chloro-o-xylene to yield 4-chloro-1,2-bis(trichloromethyl)benzene. This reaction proceeds via a free-radical mechanism and is initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures to ensure complete substitution of all six benzylic hydrogens with chlorine atoms.

Stage 3: Halogen Exchange (Fluorination)

The final and most critical step is the fluorination of 4-chloro-1,2-bis(trichloromethyl)benzene. This is a classic halogen exchange (HALEX) reaction, often referred to as the Swarts reaction. Anhydrous hydrogen fluoride (HF) is used as the fluorine source, and a catalyst, typically a Lewis acid like antimony pentachloride (SbCl₅), is employed to facilitate the exchange of chlorine for fluorine. This reaction is conducted under pressure in a suitable reactor due to the volatility and corrosiveness of HF. The temperature is carefully controlled to drive the reaction to completion while minimizing side reactions.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 320-30-9 | [5][6] |

| Molecular Formula | C₈H₃ClF₆ | [5][6] |

| Molecular Weight | 248.56 g/mol | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | 157-160 °C | [5] |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents |

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of complex, biologically active molecules, particularly in the agrochemical sector. The presence of the two trifluoromethyl groups in an ortho relationship, combined with the chlorine atom, provides a unique substitution pattern that can be exploited to create novel fungicides, herbicides, and insecticides.

While specific commercial products directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is present in various patented and researched compounds. For instance, novel strobilurin analogue fungicides with a bis(trifluoromethyl)phenyl core have shown potent activity against commercially relevant plant pathogens.[7] The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in these analogues, and the 1,2-bis(trifluoromethyl) scaffold offers a different steric and electronic profile for further exploration in drug design.

The general importance of trifluoromethylated benzenes as intermediates is well-established.[3][8] They serve as precursors to a wide range of pharmaceuticals and agrochemicals by enabling the introduction of the trifluoromethyl group, which can enhance metabolic stability and binding affinity to biological targets.[8]

Experimental Protocols

The following protocols are illustrative of the key synthetic transformations involved in the preparation of this compound, based on established methodologies in organofluorine chemistry.

Protocol 1: Side-Chain Chlorination of 4-Chloro-o-xylene

Objective: To synthesize 4-chloro-1,2-bis(trichloromethyl)benzene from 4-chloro-o-xylene.

Materials:

-

4-chloro-o-xylene

-

Chlorine gas

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

An appropriate solvent (e.g., carbon tetrachloride, though less favored now due to toxicity)

-

Reaction vessel equipped with a gas inlet, condenser, and stirrer

Procedure:

-

Charge the reaction vessel with 4-chloro-o-xylene and a catalytic amount of AIBN.

-

Heat the mixture to reflux.

-

Initiate the reaction by either UV irradiation or by maintaining a temperature that allows for the thermal decomposition of AIBN.

-

Introduce a steady stream of chlorine gas into the reaction mixture.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired hexachloro product is the major component.

-

Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

The crude product can be purified by distillation or recrystallization.

Protocol 2: Fluorination of 4-Chloro-1,2-bis(trichloromethyl)benzene

Objective: To synthesize this compound.

Materials:

-

4-chloro-1,2-bis(trichloromethyl)benzene

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅)

-

A pressure-resistant reactor (e.g., a Hastelloy autoclave)

Procedure:

-

Charge the autoclave with 4-chloro-1,2-bis(trichloromethyl)benzene and a catalytic amount of antimony pentachloride.

-

Cool the reactor and carefully add the required amount of anhydrous hydrogen fluoride.

-

Seal the reactor and gradually heat the mixture to the target temperature (e.g., 100-150 °C) with stirring.

-

Monitor the reaction pressure and temperature. The reaction is typically complete when the pressure stabilizes.

-

After cooling the reactor, carefully vent any residual HF and HCl gas through a scrubber.

-

The crude product is then typically washed with water and a dilute base to neutralize any remaining acid, followed by purification via distillation.

Sources

- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 2. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 5. 320-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

Health and safety information for 4-Chloro-1,2-bis-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-1,2-bis-(trifluoromethyl)benzene

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the health and safety protocols for handling this compound. Given the limited publicly available toxicological data for this specific isomer, this guide is built upon a foundation of precautionary principles, drawing from supplier safety data and the known hazard profiles of structurally analogous fluorinated and chlorinated aromatic compounds. The core philosophy of this guide is to foster a proactive safety culture through a deep understanding of not just the protocols themselves, but the scientific rationale that underpins them.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a substituted aromatic compound whose properties are influenced by the presence of a chlorine atom and two trifluoromethyl groups. These functional groups dictate its reactivity, stability, and potential biological interactions. Understanding these fundamental properties is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 320-30-9 | [1][2] |

| Molecular Formula | C₈H₃ClF₆ | [2] |

| Molecular Weight | 248.56 g/mol | [2] |

| Boiling Point | 157-160 °C | [2] |

| Density | 1.607 g/cm³ (at 25 °C) |

Section 2: Hazard Identification and Classification

Precautionary Hazard Profile:

| Hazard Class | GHS Category | Rationale |

| Skin Irritation | Category 2 | A common hazard for halogenated aromatic solvents. |

| Serious Eye Irritation | Category 2A | Direct contact with irritant chemicals can cause significant eye damage. |

| Flammable Liquids | Category 3 | Many similar aromatic compounds are flammable liquids.[3] |

The causality behind this profile lies in the chemical's structure. The lipophilic nature of the benzene ring allows for penetration into skin tissues, while the reactive nature of the halogen and trifluoromethyl groups can lead to irritation upon contact with skin and mucous membranes.

Caption: Precautionary hazard profile for this compound.

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol is one where adherence to the procedure inherently minimizes risk. The following workflow is designed to ensure that engineering controls, personal protective equipment, and procedural steps work in concert to protect the researcher.

Step-by-Step Handling Protocol

-

Preparation and Risk Assessment:

-

Causality: Before any chemical is handled, a thorough review of its known and potential hazards is paramount.

-

Action: Review this guide and the supplier's Safety Data Sheet (SDS). Quantify the amount of material to be used and design the experiment to use the minimum necessary.

-

-

Engineering Controls:

-

Personal Protective Equipment (PPE) Selection:

-

Causality: PPE serves as the last line of defense. Its selection must be based on the specific hazards of the chemical.

-

Action:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5][6]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[5][6][7]

-

Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]

-

-

-

Chemical Transfer and Use:

-

Post-Handling Decontamination:

-

Causality: Residual contamination on surfaces or PPE can lead to unintentional exposure.

-

Action: Thoroughly wipe down the work area in the fume hood. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[5][9]

-

Caption: A systematic workflow for the safe handling of chemical reagents.

Storage Requirements

Proper storage is critical for maintaining chemical stability and preventing accidents.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

-

Container: Keep the container tightly closed and properly labeled.[5]

-

Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials.[3]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

First-Aid Measures

The immediate response to an exposure can significantly affect the outcome. Always seek professional medical attention after administering first aid.

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [3][5][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [5] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][11] |

Accidental Release Protocol

-

Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Control Ignition Sources: Shut off all potential sources of ignition.[3]

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Contain Spill: Use an inert, liquid-absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not allow the chemical to enter drains or waterways.[5]

-

Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3][8]

Caption: Decision logic for responding to laboratory emergencies.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion can produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][9][12] Vapors may be heavier than air and can travel to an ignition source.[11]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Section 5: Disposal Considerations

Disposal of this compound and its contaminated materials must be treated as hazardous waste.

-

Procedure: All waste must be collected in properly sealed and labeled containers.

-

Regulatory Compliance: Disposal must be carried out by a licensed hazardous material disposal company in strict accordance with all federal, state, and local regulations.[5] Do not dispose of it down the drain.

References

-

MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE - Cleanchem Laboratories. (Note: This reference is for a structurally related compound and is used for general guidance.) 5

-

4-chloro-1,2-bis(trifluoromethyl)benzene 320-30-9 wiki - Guidechem. 1

-

SAFETY DATA SHEET - Sigma-Aldrich. (Note: This SDS is for a related compound and is used for general procedural guidance.) Link

-

This compound - Matrix Scientific. 2

-

4-Chloro-2-Methyl-1-(trifluoroMethyl)benzene Safety Data Sheets - Echemi. (Note: This reference is for a structurally related compound and is used for general guidance.) 8

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). 4

-

SAFETY DATA SHEET - Airgas. (Note: This SDS is for 1-Chloro-4-(trifluoromethyl)benzene and provides relevant safety principles.) 3

-

1-Chloro-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheets - Echemi. (Note: This reference is for a structurally related compound and is used for general guidance.) 6

-

SAFETY DATA SHEET - Sigma-Aldrich. (Note: This SDS is for a related compound and is used for general procedural guidance.) Link

-

1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem. 7

-

Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+% - Cole-Parmer. (Note: This reference is for a structurally related compound and is used for general guidance.) 11

-

SAFETY DATA SHEET - Fisher Scientific. (Note: This SDS is for a related sulfonyl chloride derivative and provides relevant first-aid measures.) 10

-

SAFETY DATA SHEET - Fisher Scientific. (Note: This SDS is for a related chloromethyl derivative and provides relevant fire-fighting information.) 12

-

MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene - Capot Chemical. (Note: This reference is for a structurally related compound and is used for general guidance.) 9

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 320-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. airgas.com [airgas.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. echemi.com [echemi.com]

- 7. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Suppliers and availability of 4-Chloro-1,2-bis-(trifluoromethyl)benzene

An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 320-30-9). It moves beyond a simple cataloging of facts to provide field-proven insights into its procurement, handling, and strategic application in modern synthesis.

Strategic Overview: The Value Proposition of a Fluorinated Building Block

This compound is a highly specialized aromatic compound. Its utility in advanced chemical synthesis, particularly in the pharmaceutical and agrochemical sectors, is derived from the unique combination of a chlorinated and two vicinal trifluoromethylated substituents on a benzene ring.

The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1] These groups are prized for their ability to enhance critical pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved potency and a better overall drug profile.[2][3] The chlorine atom provides a reactive handle for a variety of cross-coupling reactions and other transformations, making this compound a versatile intermediate for constructing complex molecular architectures.[4]

Core Chemical & Physical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 320-30-9 | [5][6] |

| Molecular Formula | C₈H₃ClF₆ | [5] |

| Molecular Weight | 248.56 g/mol | [5] |

| Boiling Point | 157-160 °C | [5] |

| Hazard Identification | Irritant | [5] |

Below is a visual representation of the molecule and its key identifiers.

Caption: Molecular structure and key identifiers.

Applications in Drug Discovery and Advanced Synthesis

The strategic placement of the chloro and twin -CF3 groups makes this molecule a high-value intermediate. Its primary application is as a building block for creating more complex, often biologically active, compounds.

-

Pharmaceutical Synthesis : The trifluoromethyl groups enhance metabolic stability and lipophilicity, making it a desirable scaffold for developing new chemical entities (NCEs).[1] It is particularly useful in the synthesis of potential anti-cancer, anti-inflammatory, and central nervous system agents.[2][7]

-

Agrochemical Development : Similar to pharmaceuticals, the compound serves as a precursor for advanced pesticides and herbicides where enhanced stability and cellular uptake are crucial for efficacy.[8]

-

Materials Science : Fluorinated aromatic compounds are used in the development of specialty polymers and high-performance materials due to their thermal stability and unique electronic properties.

The diagram below illustrates its role as a versatile synthetic starting point.

Caption: Role as a versatile synthetic intermediate.

Principles of Synthesis

While specific, proprietary synthesis routes are seldom published, the construction of molecules like this compound relies on established principles of aromatic chemistry. The synthesis generally involves multi-step processes that introduce the trifluoromethyl and chloro groups onto a benzene precursor.

Patented industrial methods for related compounds often involve:

-

Chlorination : Starting with a substituted toluene or xylene, radical chlorination can be used to form trichloromethyl groups (-CCl₃).[9]

-

Fluorination : The trichloromethyl groups are then converted to trifluoromethyl groups (-CF₃) using fluorinating agents like hydrogen fluoride (HF).[9][10]

-

Ring Functionalization : The chloro-substituent on the aromatic ring can be introduced at various stages, for instance, through chloromethylation or direct chlorination of the ring, often guided by existing substituents.[11][12]

These processes are capital-intensive and require specialized equipment to handle hazardous reagents like HF and chlorine gas, which is why this compound is typically procured from specialized chemical manufacturers rather than synthesized in a standard research laboratory.

Laboratory Safety & Handling Protocol

As an irritant and a specialized chemical, strict adherence to safety protocols is mandatory. The following workflow is a self-validating system for ensuring safe handling from procurement to disposal.

Step 1: Pre-Purchase Safety Assessment

-

Review the Safety Data Sheet (SDS) from the intended supplier. Note all hazard statements (e.g., "Causes skin irritation," "Causes serious eye irritation") and required personal protective equipment (PPE).[13]

-

Confirm that laboratory facilities, including a certified chemical fume hood and appropriate safety showers/eyewash stations, are available and functional.[13]

Step 2: Receiving and Storage

-

Upon receipt, inspect the container for damage.

-

Log the chemical into the laboratory's inventory system.

-

Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14] The container must be kept tightly closed.[15]

Step 3: Experimental Use

-

PPE : Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-resistant lab coat.[14]

-

Ventilation : All transfers and reactions involving this compound must be performed inside a chemical fume hood to avoid inhalation of vapors.[14]

-

Dispensing : Use clean, dry glassware. Avoid generating aerosols.

-

Spill Response : In case of a small spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the product to enter drains.

Step 4: Waste Disposal

-

Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in standard trash or down the sink.

Caption: Procurement to disposal workflow.

Suppliers and Availability

The availability of this compound is generally restricted to specialized chemical suppliers catering to the research and development market. Lead times and stock levels can vary significantly.

| Supplier | Availability / Lead Time | Notes | Source |

| Matrix Scientific | In Stock (for 1g, 5g pack sizes) | Pricing available online for small quantities. | [5] |

| Manchester Organics | Lead time 6 - 8 weeks | Discounts may be available for larger volumes. | [16] |

| Chemenu | Available for R&D use | A research-based manufacturer offering custom synthesis. | [7] |

| BLDpharm | In Stock | Provides analytical documentation (NMR, HPLC, etc.) with purchase. | [17] |

| Echemi | Available via Manufactories | An online marketplace connecting buyers with manufacturers like CHEMLYTE SOLUTIONS CO.,LTD. | [18] |

| ChemicalBook | Supplier Directory | A platform to find various manufacturers and suppliers. | [19][20] |

Note: For bulk quantities beyond typical catalog sizes, direct inquiry with manufacturers or custom synthesis providers is recommended. Pricing is subject to market fluctuations and order volume.

Conclusion

This compound is a potent synthetic intermediate whose value is rooted in the strategic combination of a reactive chlorine handle and the pharmacokinetic benefits conferred by its twin trifluoromethyl groups. While its procurement requires sourcing from specialized suppliers and its handling demands rigorous safety protocols, its utility as a building block in the design of novel pharmaceuticals, agrochemicals, and advanced materials is well-established. For research teams focused on creating high-value, complex molecules, this compound represents a critical tool in their synthetic arsenal.

References

-

MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE - Cleanchem Laboratories . [Link]

-

4-Chloro-1,2-bis(trifluoromethyl)benzene - CAS:320-30-9 - 北京欣恒研科技有限公司 . [Link]

-

4 - SAFETY DATA SHEET . [Link]

-

4-Chlorobenzotrifluoride - Wikipedia . [Link]

-

Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Cheméo . [Link]

-

4-CHLORO-1-NITRO-2-(TRIFLUOROMETHYL)BENZENE - Matrix Fine Chemicals . [Link]

-

1,4-Bis(chlorodifluoromethyl)benzene | C8H4Cl2F4 | CID 611125 - PubChem . [Link]

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google P

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)

- Method for producing bis(trifluoromethyl)benzene - European Patent Office - EP 0953557 A1 - Googleapis.com.

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS) . [Link]

-

Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters - ACS Publications . [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . [Link]

- EP0953557A1 - Method for producing bis(trifluoromethyl)

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene - Capot Chemical . [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook . [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 320-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Page loading... [wap.guidechem.com]

- 7. cas 320-30-9|| where to buy 4-chloro-1,2-bis(trifluoromethyl)benzene [english.chemenu.com]

- 8. Buy 4-chlorobenzotrifluoride From Leading Industrial Chemical Manufacturer [chemicalbull.com]

- 9. EP0953557A1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 12. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. fishersci.com [fishersci.com]

- 16. manchesterorganics.com [manchesterorganics.com]

- 17. 320-30-9|4-Chloro-1,2-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 18. echemi.com [echemi.com]

- 19. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 20. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

Literature review on 4-Chloro-1,2-bis-(trifluoromethyl)benzene

An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound featuring two sterically demanding and powerfully electron-withdrawing trifluoromethyl groups adjacent to each other, along with a reactive chlorine atom. This unique substitution pattern imparts distinct physicochemical properties and reactivity, making it a valuable, albeit specialized, building block in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl groups are known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro-substituent serves as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This technical guide provides a comprehensive review of this compound, consolidating available data on its synthesis, physicochemical properties, spectroscopic profile, chemical reactivity, and potential applications. It is intended to serve as a foundational resource for researchers seeking to leverage this compound in their synthetic and drug discovery endeavors.

Introduction: The Strategic Value of Trifluoromethyl and Chloro Moieties

The deliberate incorporation of fluorine and its containing functional groups, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1][2] The -CF3 group is a powerful modulator of a molecule's properties; it is highly lipophilic, which can improve membrane permeability, and its extreme electronegativity and metabolic robustness can block sites of oxidative metabolism, thereby extending a drug's half-life.[2] Furthermore, the -CF3 group can alter the pKa of nearby functional groups and engage in unique non-covalent interactions, enhancing binding affinity to target proteins.[2]

Similarly, the chlorine atom is a prevalent feature in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[3] It serves not only as a bioisostere for a methyl group but also as a key synthetic handle, enabling the construction of more complex molecular architectures through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling, as well as nucleophilic aromatic substitution (SNAr).

This compound combines these features onto a single aromatic scaffold. The two adjacent -CF3 groups create a highly electron-deficient aromatic ring, which significantly activates the C-Cl bond towards nucleophilic attack. This guide explores the synthesis, properties, and synthetic potential of this unique reagent.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental physical and chemical characteristics of a compound is critical for its effective use in research and development.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 320-30-9 | [4] |

| Molecular Formula | C₈H₃ClF₆ | [4] |

| Molecular Weight | 248.56 g/mol | [4] |

| Boiling Point | 157-160 °C | [4] |

| Appearance | Liquid (typical) | - |

| Hazard | Irritant | [4] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this specific compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution and potential for fluorine-proton coupling. Three distinct aromatic proton signals would be anticipated in the range of δ 7.5-8.0 ppm, likely exhibiting doublet and doublet of doublets splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The two carbons attached to the -CF3 groups would appear as quartets due to C-F coupling. The carbon bearing the chlorine atom would be downfield shifted, and its precise chemical shift would be influenced by the adjacent -CF3 group.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing two distinct signals (quartets or more complex multiplets due to F-F coupling) for the two non-equivalent -CF3 groups.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) at m/z 248 and an M+2 peak at m/z 250 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of Cl (M-35) and CF3 (M-69).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by very strong C-F stretching bands in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching bands would be visible in the 1400-1600 cm⁻¹ region. The C-Cl stretch would likely appear in the 700-800 cm⁻¹ range.

Synthesis and Manufacturing

The synthesis of bis(trifluoromethyl)benzenes typically involves multi-step processes starting from more common precursors like xylenes. The general strategy involves exhaustive chlorination of the methyl groups followed by fluorination.

Retrosynthetic Analysis and Key Synthetic Routes

A plausible retrosynthetic pathway for this compound begins with the commercially available 4-chloro-o-xylene. The core transformations are the conversion of the two methyl groups into trifluoromethyl groups.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 320-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

Unveiling the Electronic Landscape: A Computational Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene